molecular formula C21H36O4 B12557090 2-(Heptadec-8-EN-1-ylidene)butanedioic acid CAS No. 150333-10-1

2-(Heptadec-8-EN-1-ylidene)butanedioic acid

Cat. No.: B12557090
CAS No.: 150333-10-1
M. Wt: 352.5 g/mol
InChI Key: VZQNULIABRUOJF-UHFFFAOYSA-N
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Description

2-(Heptadec-8-EN-1-ylidene)butanedioic acid, also known as ceriporic acid C, is a chemical compound with the molecular formula C21H36O4 and a molecular weight of 352.508 g/mol This compound is characterized by its unique structure, which includes a heptadec-8-enylidene group attached to a butanedioic acid moiety

Preparation Methods

The synthesis of 2-(Heptadec-8-EN-1-ylidene)butanedioic acid typically involves the reaction of (Z)-octadec-9-enoic acid with appropriate reagents under controlled conditions. One common synthetic route includes hydrogenation-hydrazidation of (Z)-methyl octadec-9-enoate to octadecanoic hydrazide under atmospheric air, followed by preservation of the olefinic bond in the heptadec-8-enyl group by carrying out the hydrazidation reaction under an argon atmosphere . This method ensures the retention of the olefinic bond, which is crucial for the compound’s chemical properties.

Chemical Reactions Analysis

2-(Heptadec-8-EN-1-ylidene)butanedioic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen, hydrazine, and palladium complexes. For instance, the hydrogenation-hydrazidation reaction mentioned earlier involves the use of hydrogen and hydrazine under specific conditions to achieve the desired product . The major products formed from these reactions include octadecanoic hydrazide and various palladium complexes, which are characterized by their unique chemical structures and properties.

Mechanism of Action

The mechanism of action of 2-(Heptadec-8-EN-1-ylidene)butanedioic acid involves its interaction with various molecular targets and pathways. The compound’s olefinic bond plays a crucial role in its chemical reactivity, allowing it to participate in various chemical reactions that modify its structure and properties. The preservation of the olefinic bond during synthesis is essential for maintaining the compound’s biological activity and chemical stability . The compound’s derivatives, such as 4-amino-1,2,4-triazole-3-thiol and 1,3,4-oxadiazole-2-thione, exhibit antimicrobial activity by interacting with bacterial cell membranes and disrupting their function .

Comparison with Similar Compounds

2-(Heptadec-8-EN-1-ylidene)butanedioic acid can be compared with other similar compounds, such as 2-heptadec-8-enyl-4,5-dihydro-1H-imidazole-1-ethylamine monoacetate and 2-heptadec-8-enyl-1,3-benzoxazole These compounds share similar structural features, including the heptadec-8-enyl group, but differ in their functional groups and overall chemical properties

Properties

CAS No.

150333-10-1

Molecular Formula

C21H36O4

Molecular Weight

352.5 g/mol

IUPAC Name

2-heptadec-8-enylidenebutanedioic acid

InChI

InChI=1S/C21H36O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(21(24)25)18-20(22)23/h9-10,17H,2-8,11-16,18H2,1H3,(H,22,23)(H,24,25)

InChI Key

VZQNULIABRUOJF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC=CCCCCCCC=C(CC(=O)O)C(=O)O

Origin of Product

United States

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